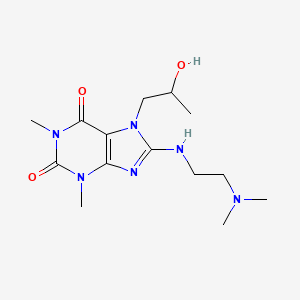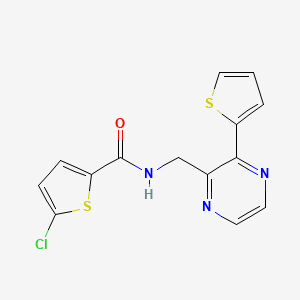![molecular formula C36H44N4O10S2 B2953007 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide CAS No. 391221-54-8](/img/structure/B2953007.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide is a useful research compound. Its molecular formula is C36H44N4O10S2 and its molecular weight is 756.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Evaluation
1,4‐Naphthoquinones, related to the core structure , have been synthesized and evaluated for their anticancer properties. The cytotoxic activity of these compounds was tested against several human cancer cell lines, revealing potent activity. Notably, compounds synthesized demonstrated low toxicity in normal human kidney cells, indicating their potential as anticancer agents. These findings suggest a path towards developing new therapeutic agents against various types of cancer (Ravichandiran et al., 2019).
Enhanced Solubility and Optical Properties
Research on molecular complexes based on sulfonate-pyridinium interactions, similar to the sulfonamoyl groups in the compound of interest, has led to significant advancements in solubility and optical properties. These findings are crucial for the development of new materials with potential applications in various fields, including electronics and photonics (Ahmad et al., 2020).
Fuel Cell Applications
Sulfonated polyimide membranes, incorporating sulfonamoyl groups akin to those in the target compound, have shown promise in direct methanol fuel cell applications. These membranes exhibit high proton conductivity and low methanol permeability, essential properties for efficient fuel cell operation. This research suggests potential applications of similar compounds in energy conversion technologies (Zhai et al., 2007).
Proton Exchange Membranes
Further studies on sulfonated co-polyimides highlight their utility as proton exchange membranes in fuel cell technologies. The synthesized membranes demonstrated enhanced performance after cross-linking reactions, showing improved proton conductivity, water uptake, and methanol permeability. These properties are crucial for the development of more efficient and durable fuel cell systems (Yao et al., 2015).
Dye Treatment and Water Filtration
Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonamoyl functionalities, have been developed for dye treatment applications. These membranes showed increased water flux and enhanced hydrophilicity, leading to improved dye rejection rates. This research opens up new avenues for wastewater treatment and environmental remediation efforts (Liu et al., 2012).
Propriétés
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O10S2/c1-47-23-19-39(20-24-48-2)51(43,44)29-15-11-27(12-16-29)35(41)37-33-9-5-8-32-31(33)7-6-10-34(32)38-36(42)28-13-17-30(18-14-28)52(45,46)40(21-25-49-3)22-26-50-4/h5-18H,19-26H2,1-4H3,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCBFLCXJDBDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-chlorophenyl)methyl]-N-(5-acetamido-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2952932.png)
![4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2952933.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2952935.png)
![8-(2,3-Dimethoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2952937.png)

![3-(Dimethylamino)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2952940.png)
![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2952941.png)
![methyl [(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2952943.png)
![1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2952947.png)
